molecular formula C28H22BrF3N2OS B2480308 2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1022542-72-8

2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2480308
CAS No.: 1022542-72-8
M. Wt: 571.46
InChI Key: XUSWLSGKVWEYDX-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions would vary based on the type of reaction and the specific conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Tryptophan: An essential amino acid that also contains an indole nucleus.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole structure.

Uniqueness

What sets 2-(4-bromophenyl)-6,6-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5,6,7-tetrahydro-1H-indol-4-one apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of the bromophenyl and trifluoromethylpyridinyl groups, along with the indole core, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrF3N2OS/c1-27(2)14-24-22(25(35)15-27)13-23(17-3-6-19(29)7-4-17)34(24)20-8-10-21(11-9-20)36-26-12-5-18(16-33-26)28(30,31)32/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSWLSGKVWEYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)SC4=NC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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